molecular formula C12H16O B1200244 trans-2-Phenyl-1-cyclohexanol CAS No. 2362-61-0

trans-2-Phenyl-1-cyclohexanol

Cat. No.: B1200244
CAS No.: 2362-61-0
M. Wt: 176.25 g/mol
InChI Key: AAIBYZBZXNWTPP-NWDGAFQWSA-N
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Description

Trans-2-Phenyl-1-cyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Asymmetric Catalysis : The compound has been utilized in the synthesis of enantiomers through Sharpless Asymmetric Dihydroxylation, highlighting its importance in stereoselective reactions and alcohol synthesis (González et al., 2003). Additionally, it has applications as ligands in asymmetric catalysis, particularly in phenyl transfer reactions and transfer hydrogenations, demonstrating its role in producing optically active compounds (Schiffers et al., 2006).

  • Synthesis of Heterocyclic Compounds : This compound is also involved in the synthesis of benzopyran and dibenzopyran derivatives, underlining its utility in the creation of complex heterocyclic structures (Kametani et al., 1975).

  • Biocatalysis : In biocatalytic processes, trans-2-Phenyl-1-cyclohexanol has been used in enzymatic reductions to obtain chiral cyclic secondary alcohols. This showcases its potential in green chemistry and sustainable synthesis methods (Piovan et al., 2007).

  • Organometallic Chemistry and Oxidation Processes : It plays a role in organometallic catalysis, particularly in oxidations. For example, its use in the oxidation of cyclohexene to cyclohexanediol demonstrates its applicability in fine chemical synthesis (Yu et al., 2014).

  • Pharmaceutical Intermediate Synthesis : This compound is a precursor for pharmaceutical intermediates, illustrating its importance in drug development and medicinal chemistry (Jia-jun, 2012).

Safety and Hazards

Trans-2-Phenyl-1-cyclohexanol is harmful to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It should be handled with personal protective equipment, ensuring adequate ventilation .

Future Directions

Trans-2-Phenyl-1-cyclohexanol can be used in the study of permeability of alcohol enantiomers through the imprinted membranes . It also has potential applications in the synthesis of chiral compounds with high purity .

Biochemical Analysis

Biochemical Properties

trans-2-Phenyl-1-cyclohexanol plays a significant role in biochemical reactions, particularly in the context of enantioselective synthesis. It interacts with enzymes such as Pseudomonas fluorescens lipase, which is capable of hydrolyzing the ester bond of the (−)-enantiomer but not the (+)-enantiomer . This selective interaction is crucial for the preparation of enantiomerically pure compounds. Additionally, this compound can interact with other biomolecules, including proteins and cofactors, facilitating various biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with Pseudomonas fluorescens lipase involves the hydrolysis of ester bonds, which is a key step in the enantioselective synthesis of certain compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s interaction with enzymes such as Pseudomonas fluorescens lipase is a key aspect of its role in metabolic pathways, as it enables the enantioselective synthesis of specific compounds .

Properties

IUPAC Name

(1R,2S)-2-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBYZBZXNWTPP-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022185
Record name trans-2-Phenyl-1-cyclohexanol
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-61-0, 98919-68-7
Record name rel-(1R,2S)-2-Phenylcyclohexanol
Source CAS Common Chemistry
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Record name 2-Phenylcyclohexanol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclohexanol, (1R,2S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Phenyl-1-cyclohexanol
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Record name trans-2-phenylcyclohexanol
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Record name 2-PHENYLCYCLOHEXANOL, TRANS-
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Record name 2-PHENYLCYCLOHEXANOL, (1R,2S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of trans-2-Phenyl-1-cyclohexanol in chiral synthesis?

A1: this compound serves as a valuable chiral auxiliary in various asymmetric syntheses. For example, it has been successfully employed in the enantioselective [4+2] cycloaddition reactions with o-quinone methides (o-QMs), leading to the formation of chiral benzopyrans. This methodology allows access to chiral aliphatic benzylic carbons and has been applied in the synthesis of natural products like (+)-mimosifoliol. [, ] Additionally, its derivatives have been utilized as chiral auxiliaries in the TiCl4-promoted allylation of N-acyliminium ions, affording enantioenriched 2-substituted amides and carbamates. These compounds serve as precursors to valuable alkaloids like (S)- and (R)-propyl pyrrolidine and coniine. []

Q2: How do different Candida rugosa lipase (CRL) isoenzymes compare in the resolution of this compound?

A2: Research indicates that the three major CRL isoenzymes (Lip1, Lip2, Lip3) exhibit varying activities and enantioselectivities towards this compound in esterification reactions. [] While all three isoenzymes catalyze the esterification, Lip3 shows significantly lower initial esterification rates compared to Lip1 and Lip2. Furthermore, Lip3 results in lower conversions and poorer enantiomeric excess compared to the other two isoenzymes. This difference in performance highlights the importance of considering the specific isoenzymatic profile of CRL preparations for optimal results in this compound resolution. []

Q3: Can this compound be used in continuous flow processes for chiral resolution?

A3: Yes, this compound has been successfully employed in continuous enantioselective esterification reactions using Candida rugosa lipase immobilized in a packed bed bioreactor. [] This approach offers advantages over traditional batch processes, such as enhanced productivity, simplified downstream processing, and the potential for automation.

Q4: How do different lipases compare in their ability to resolve this compound enantiomers?

A4: Studies have compared the performance of immobilized lipases from Candida rugosa and Rhizomucor miehei in the enantioselective esterification of this compound. [] This research sheds light on the substrate specificity and enantioselectivity of these enzymes, providing valuable insights for selecting suitable biocatalysts for chiral resolution processes.

Q5: What factors can influence the enzymatic resolution of this compound?

A5: The efficiency of enzymatic resolution for this compound can be impacted by various factors beyond the choice of lipase. Studies highlight the significant impact of reaction media on both the yield and optical purity of the desired enantiomer. [] Optimization of reaction conditions, including solvent selection, temperature, and substrate concentration, is crucial for achieving high enantioselectivity and yields in biocatalytic processes involving this compound.

Q6: Are there efficient synthetic routes for obtaining enantiopure this compound?

A6: Yes, enantiomerically pure (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol and (−)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol can be synthesized utilizing Sharpless Asymmetric Dihydroxylation (AD) as a key step. [] This method allows for the asymmetric introduction of hydroxyl groups onto the cyclohexene ring, ultimately leading to the desired chiral alcohol after subsequent transformations.

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